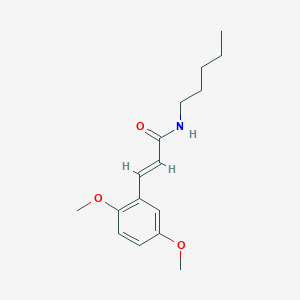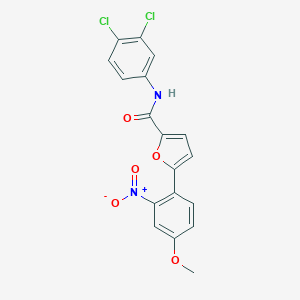
2-Anilino-2-oxoethyl 3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-2-oxoethyl 3-phenylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as ethyl 3-phenyl-2-(phenylamino)but-2-enoate and has a molecular formula of C20H19NO3.
Scientific Research Applications
2-Anilino-2-oxoethyl 3-phenylpropanoate has been studied extensively for its potential applications in various fields of research. One of the most significant applications of this compound is in the synthesis of novel organic materials, such as polymers and dendrimers. These materials have potential applications in drug delivery, tissue engineering, and other biomedical applications.
In addition to its use in material science, this compound has also been studied for its potential applications in organic synthesis. It can be used as a starting material for the synthesis of various organic compounds, such as amino acids and peptides.
Mechanism of Action
The mechanism of action of 2-Anilino-2-oxoethyl 3-phenylpropanoate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as the synthesis of organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Anilino-2-oxoethyl 3-phenylpropanoate. However, it is known to be a non-toxic compound and has not been shown to have any significant adverse effects in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Anilino-2-oxoethyl 3-phenylpropanoate is its versatility in various chemical reactions. It can be used as a starting material for the synthesis of various organic compounds, making it a valuable tool for organic chemists.
However, one of the limitations of this compound is its relatively low yield in the synthesis process. This can limit its use in large-scale applications and may require additional purification steps to improve the purity of the final product.
Future Directions
There are several potential future directions for research on 2-Anilino-2-oxoethyl 3-phenylpropanoate. One area of interest is in the development of new synthetic methods that can improve the yield and purity of this compound. Additionally, further research is needed to better understand the mechanism of action and potential applications of this compound in various fields of research, such as material science and organic synthesis.
Conclusion:
In conclusion, 2-Anilino-2-oxoethyl 3-phenylpropanoate is a versatile chemical compound with potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields of research.
Synthesis Methods
The synthesis of 2-Anilino-2-oxoethyl 3-phenylpropanoate involves the reaction between ethyl acetoacetate and aniline in the presence of a base catalyst. The reaction takes place through the nucleophilic addition of aniline to the carbonyl group of ethyl acetoacetate, followed by dehydration to form the final product. The yield of this reaction is typically around 60-70%, and the purity can be improved through recrystallization.
properties
Product Name |
2-Anilino-2-oxoethyl 3-phenylpropanoate |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(2-anilino-2-oxoethyl) 3-phenylpropanoate |
InChI |
InChI=1S/C17H17NO3/c19-16(18-15-9-5-2-6-10-15)13-21-17(20)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,18,19) |
InChI Key |
ZHKHQWPPCCMULP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)OCC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254903.png)


![Isopropyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254907.png)
![5-bromo-4-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254909.png)

![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)
![(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B254914.png)


![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)

![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)
![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)